molecular formula C19H17ClN2OS B6028145 1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-PHENYLPIPERAZINE

1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-PHENYLPIPERAZINE

Cat. No.: B6028145
M. Wt: 356.9 g/mol
InChI Key: DGCUSJTUNHYODF-UHFFFAOYSA-N
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Description

1-(3-Chloro-1-benzothiophene-2-carbonyl)-4-phenylpiperazine is a complex organic compound that features a benzothiophene ring substituted with a chlorine atom and a carbonyl group, linked to a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-1-benzothiophene-2-carbonyl)-4-phenylpiperazine typically involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an inert atmosphere, such as nitrogen, to prevent any side reactions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-1-benzothiophene-2-carbonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzothiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while oxidation and reduction reactions can modify the functional groups on the compound.

Scientific Research Applications

1-(3-Chloro-1-benzothiophene-2-carbonyl)-4-phenylpiperazine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structural features make it a candidate for drug discovery and development.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological targets and pathways.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-1-benzothiophene-2-carbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may interact with specific receptors in the body, leading to therapeutic effects.

Comparison with Similar Compounds

    3-Chloro-1-benzothiophene-2-carbonyl chloride: A precursor in the synthesis of 1-(3-chloro-1-benzothiophene-2-carbonyl)-4-phenylpiperazine.

    4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride: Another benzothiophene derivative with similar structural features.

    3-Chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide: A related compound with different substituents on the benzothiophene ring.

Uniqueness: this compound is unique due to its combination of a benzothiophene ring with a phenylpiperazine moiety. This structural feature imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c20-17-15-8-4-5-9-16(15)24-18(17)19(23)22-12-10-21(11-13-22)14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCUSJTUNHYODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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